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Executive Summary

SOMS3355 is a novel, first-in-class investigational therapy currently in late-stage clinical
development for the treatment of chorea associated with Huntington's disease (HD).
Discovered through a proprietary artificial intelligence platform, SOM3355 (bevantolol
hydrochloride) is a repurposed drug with a unique dual mechanism of action, acting as both a
selective Bl-adrenergic receptor antagonist and an inhibitor of vesicular monoamine
transporters 1 and 2 (VMAT1 and VMAT?2). This multimodal activity allows SOM3355 to
address not only the motor symptoms of HD, such as chorea, but also the behavioral and
psychiatric symptoms that are a significant burden for patients. Clinical trials have
demonstrated a favorable safety and tolerability profile, notably lacking the severe
neuropsychiatric side effects associated with current VMAT?2 inhibitors. This whitepaper
provides a comprehensive technical overview of the discovery, preclinical and clinical
development, mechanism of action, and future directions for SOM3355.

Discovery and Rationale

SOMS3355 was identified as a promising candidate for the treatment of movement disorders
through SOM Biotech's proprietary artificial intelligence platform, SOMAIPRO®.[1][2] This
computational tool analyzes the molecular features of existing drugs to predict new therapeutic
applications. The platform identified bevantolol hydrochloride, a compound with a long history
of safe use as an antihypertensive medication, as a potent VMAT2 inhibitor.[1][3]
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The rationale for its development in Huntington's disease is based on its dual mechanism of
action. Inhibition of VMAT?2 is a validated approach for treating chorea, as it reduces the
presynaptic packaging and subsequent release of dopamine, a neurotransmitter implicated in
the hyperkinetic movements characteristic of HD.[4] However, existing VMAT2 inhibitors, such
as tetrabenazine, are associated with significant adverse effects, including depression and
suicidality. SOM3355's additional activity as a selective B1l-adrenergic antagonist is
hypothesized to mitigate these neuropsychiatric side effects and potentially offer therapeutic
benefits for the behavioral symptoms of HD, such as anxiety.[5]

Preclinical Development

The preclinical development of SOM3355 focused on characterizing its pharmacological activity
and establishing its potential for treating chorea. Key in vitro and in vivo studies were
conducted to elucidate its mechanism of action and safety profile.

Pharmacodynamics
2.1.1. VMAT Inhibition

Initial preclinical studies confirmed the potent inhibitory activity of SOM3355 on VMAT2.[6] In
vitro functional assays were conducted to determine the binding affinity and inhibitory
concentration of SOM3355.

Experimental Protocol: VMAT2 Radioligand Binding and Dopamine Uptake Assays (General
Methodology)

While specific, detailed proprietary protocols for SOM3355 are not publicly available, a general
methodology for these types of assays is as follows:

e Vesicle Preparation: Synaptic vesicles are isolated from rodent brain tissue or from cell lines
engineered to express human VMAT?2.

o Radioligand Binding Assay: Vesicles are incubated with a radiolabeled ligand that binds to
VMAT2 (e.g., [?H]dihydrotetrabenazine) in the presence of varying concentrations of
SOMS3355. The amount of radioligand displaced by SOM3355 is measured to determine its
binding affinity (Ki).
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» Dopamine Uptake Assay: Vesicles are incubated with radiolabeled dopamine (e.g.,
[BH]dopamine) in the presence of varying concentrations of SOM3355. The amount of
dopamine taken up by the vesicles is measured to determine the half-maximal inhibitory
concentration (IC50) of SOM3355.[7][8]

Table 1: Preclinical VMAT Inhibition Data for SOM3355

Parameter Value Reference
VMAT2 IC50 Not specified
VMAT1 Inhibition Yes [5]

2.1.2. B1-Adrenergic Receptor Blockade

As a known (-blocker, the selective 31-adrenergic receptor antagonist activity of SOM3355
was well-characterized prior to its repurposing. This selectivity is a key feature, as it minimizes
the risk of side effects associated with non-selective (3-blockade, such as bronchoconstriction.

2.1.3. In Vivo Studies

Preclinical in vivo studies in animal models of Huntington's disease were conducted to assess
the efficacy of SOM3355 in reducing chorea-like movements and to evaluate its safety profile.
These studies demonstrated a significant reduction in hyperkinetic movements without inducing
the catalepsy often seen with other VMAT?2 inhibitors.

Clinical Development

The clinical development program for SOM3355 has progressed through Phase 2 trials, with a
Phase 3 trial planned. The studies have focused on evaluating the efficacy, safety, and
tolerability of SOM3355 in patients with chorea associated with Huntington's disease.

Phase 2a Proof-of-Concept Study

A Phase 2a, double-blind, randomized, placebo-controlled, crossover study was conducted to
assess the efficacy and safety of SOM3355 in 32 patients with Huntington's disease.[9][10]

Experimental Protocol: Phase 2a Clinical Trial (NCT03575676)
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» Study Design: Patients were randomized to one of two treatment sequences, receiving
placebo and two different doses of SOM3355 (100 mg BID and 200 mg BID) in a crossover
design, with each treatment period lasting six weeks.[9][10]

o Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Total
Maximal Chorea (TMC) score of the Unified Huntington's Disease Rating Scale (UHDRS).[3]
[10]

e Secondary Endpoints: Secondary endpoints included the Clinical Global Impression of
Change (CGI-C) and the Patient Global Impression of Change (PGI-C).[9]

Table 2: Key Efficacy Results from the Phase 2a Study

Endpoint Result p-value Reference

Change in TMC Score
(200 mg BID vs. -1.14 0.0224 [9]

Placebo)

Patients with =2 point
improvement in TMC 57.1% Not specified [2]
score

Patients with =3 point
improvement in TMC 28.6% Not specified [2]

score

Patients with =4 point
improvement in TMC 25.0% Not specified [2]
score

Phase 2b Study

A larger Phase 2b, randomized, double-blind, placebo-controlled, parallel-group study was
conducted to further evaluate the efficacy and safety of two doses of SOM3355 (400 mg/day
and 600 mg/day) in 129 patients with Huntington's disease.[11]

Experimental Protocol: Phase 2b Clinical Trial (NCT05475483)
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o Study Design: Patients were randomized to receive either placebo, SOM3355 400 mg/day,
or SOM3355 600 mg/day for 12 weeks.[11][12]

e Primary Endpoint: The primary efficacy endpoint was the change from baseline in the
UHDRS-TMC score.[3]

e Secondary Endpoints: Included CGI-C and PGI-C.

Table 3: Key Efficacy Results from the Phase 2b Study (600 mg/day dose)

Endpoint Result p-value Reference

Change in TMC Score
(in patients not taking

) ) -4.53 0.03 [13]
neuroleptics with

baseline TMC >12)

Higher percentage of
"improved" or "much -

CGI-C ) ) Not specified [11][14]
improved" patients

compared to placebo

Higher percentage of
"improved" or "much -

PGI-C ) ) Not specified [14]
improved" patients

compared to placebo

Safety and Tolerability

Across both Phase 2a and 2b studies, SOM3355 was found to be safe and well-tolerated.[9]
[11] Importantly, there was no evidence of the serious adverse events commonly associated
with other VMAT2 inhibitors, such as depression, suicidality, or parkinsonism.[15] The most
frequently reported adverse events were mild to moderate and included headache, fatigue,
nausea, and vomiting.[2]

Table 4: Summary of Adverse Events in the Phase 2b Study
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Number of

Treatment Patients with Total Adverse Related to
Reference

Group Adverse Events Study Drug

Events
Placebo 24 of 48 48 Not specified [11]
SOM3355 400 3

22 of 41 47 Not specified [11]
mg/day
SOM3355 600 29 (out of 185

33 of 50 90 [11]
mg/day total)

Mechanism of Action and Signhaling Pathways

The therapeutic effect of SOM3355 in Huntington's disease is attributed to its dual mechanism

of action.

VMAT2 Inhibition Pathway

VMAT2 is a transporter protein located on the membrane of synaptic vesicles in neurons. Its
primary function is to package monoamine neurotransmitters, including dopamine, from the
cytoplasm into the vesicles for subsequent release into the synapse. In Huntington's disease,
there is an overactivity of the dopaminergic system, which contributes to the development of
chorea.
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VMAT2 Inhibition by SOM3355

By inhibiting VMAT2, SOM3355 reduces the amount of dopamine loaded into synaptic vesicles,
leading to decreased dopamine release into the synaptic cleft. This dampening of dopaminergic

signaling helps to alleviate the hyperkinetic movements of chorea.

B1-Adrenergic Receptor Antagonism Pathway

B1l-adrenergic receptors are G-protein coupled receptors found in various tissues, including the

heart and the brain. While the primary role of f1-adrenergic blockade in the context of
SOM3355's historical use is cardiovascular, its effects in the central nervous system are
thought to contribute to its favorable neuropsychiatric profile. Blockade of these receptors can

modulate the release of other neurotransmitters and may have anxiolytic effects.
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B1-Adrenergic Receptor Blockade by SOM3355

Future Directions

Following the positive results from the Phase 2b study, SOM Biotech is preparing to advance
SOMS3355 into a pivotal Phase 3 clinical trial.[5] The company has received guidance from both
the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) on
the design of this trial. The successful completion of the Phase 3 study could lead to the
submission of a New Drug Application (NDA) and make SOM3355 a new and valuable
treatment option for individuals with Huntington's disease. Additionally, given its mechanism of
action, there is potential to explore the efficacy of SOM3355 in other movement disorders, such

as tardive dyskinesia.[5]

Conclusion

SOMS3355 represents a promising and innovative therapeutic approach for the management of
Huntington's disease. Its discovery through an Al-driven platform highlights the power of
computational methods in drug repurposing. The dual mechanism of action, combining VMAT2
inhibition with selective 31-adrenergic blockade, offers the potential for effective control of
chorea with a significantly improved safety profile compared to existing treatments. The robust
clinical data generated to date support the continued development of SOM3355, which has the
potential to address a significant unmet medical need for patients with this devastating
neurodegenerative disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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